6-isopropyl-2-methylBenzothiazole

描述

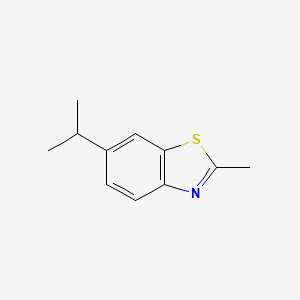

6-Isopropyl-2-methylbenzothiazole (CAS: N/A; molecular formula: C₁₁H₁₃NS) is a substituted benzothiazole derivative featuring a benzene ring fused to a thiazole ring system. The thiazole moiety contains sulfur and nitrogen atoms, contributing to its unique electronic and steric properties. The compound is distinguished by a methyl group at position 2 and an isopropyl group at position 6, which influence its lipophilicity, stability, and reactivity. Benzothiazoles are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility .

属性

分子式 |

C11H13NS |

|---|---|

分子量 |

191.29 g/mol |

IUPAC 名称 |

2-methyl-6-propan-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NS/c1-7(2)9-4-5-10-11(6-9)13-8(3)12-10/h4-7H,1-3H3 |

InChI 键 |

VIYIYGNVHSOXKC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(C)C |

规范 SMILES |

CC1=NC2=C(S1)C=C(C=C2)C(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 6-isopropyl-2-methylbenzothiazole include:

- Benzisoxazole (C₇H₅NO): A benzene-fused isoxazole ring with oxygen and nitrogen atoms. Unlike benzothiazoles, benzisoxazoles exhibit lower thermal stability due to the weaker O–N bond but are pharmacologically significant for anti-inflammatory, neuroleptic, and antibacterial activities .

- 2-Methylbenzothiazole (C₈H₇NS) : A simpler benzothiazole derivative lacking the 6-isopropyl group. Its reduced lipophilicity limits membrane permeability compared to this compound.

- Benzoxadiazole derivatives (e.g., 2,1,3-benzoxadiazole) : These contain oxygen and nitrogen in a fused ring system, offering distinct electronic properties for optoelectronic applications. Their synthesis often involves multi-step protocols, as seen in .

Pharmacological and Industrial Relevance

- Electrochemical Applications : Unlike benzoxadiazoles (used in OLEDs), benzothiazoles are less explored in optoelectronics but show promise in corrosion inhibition due to sulfur’s electron-donating capacity.

Research Findings and Limitations

- Synthetic Challenges : The regioselective introduction of the 6-isopropyl group requires optimized catalysts (e.g., PdCl₂(PPh₃)₂) to avoid byproducts, as highlighted in benzoxadiazole synthesis routes .

准备方法

Acid-Catalyzed Cyclization of 2-Aminothiophenol Derivatives

Reaction Mechanism and General Procedure

The most industrially viable method involves the cyclization of 2-amino-6-isopropylthiophenol with acetic anhydride in glacial acetic acid. This one-step process leverages acid catalysis to facilitate both acetylation and ring closure. The reaction proceeds via:

- Acetylation : The amine group of 2-amino-6-isopropylthiophenol reacts with acetic anhydride to form an intermediate acetamide.

- Cyclization : Intramolecular nucleophilic attack by the sulfur atom on the acetylated amine results in benzothiazole ring formation.

- Rearomatization : Elimination of acetic acid regenerates aromaticity, yielding 6-isopropyl-2-methylbenzothiazole.

Typical Reaction Conditions :

- Temperature: 110–150°C

- Molar ratio (acetic anhydride:aminothiophenol): 0.8–2.0:1

- Reaction time: 0.5–2.0 hours

Table 1: Optimized Parameters for Acid-Catalyzed Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | Maximizes cyclization rate |

| Acetic anhydride ratio | 1.2:1 | Balances acetylation and byproducts |

| Reaction time | 1.5 hours | Ensures complete conversion |

This method achieves 91–93% isolated yield with 99.5% purity, as demonstrated in scaled batches.

Substituent Positioning and Selectivity

The isopropyl group at position 6 is introduced via the starting material 2-amino-6-isopropylthiophenol. Nuclear magnetic resonance (NMR) studies confirm that the cyclization process preserves substituent positions without migration. Challenges in sourcing 2-amino-6-isopropylthiophenol necessitate its synthesis from:

- Friedel-Crafts alkylation : Isopropylbenzene derivatives are functionalized with nitro and thiol groups.

- Catalytic hydrogenation : Reduction of nitro groups to amines completes the precursor synthesis.

Herz Reaction with Modified Toluidine Derivatives

Traditional Herz Approach

The Herz reaction, involving p-toluidine derivatives and sulfur, remains a foundational method for benzothiazole synthesis. For this compound, the protocol involves:

- Sulfur incorporation : Heating p-isopropyltolueneamine with elemental sulfur at 180–200°C.

- Cyclodehydration : Elimination of hydrogen sulfide forms the benzothiazole core.

Limitations :

- Moderate yields (60–70%) due to competing side reactions.

- Requires harsh conditions, complicating scale-up.

Thiourea Cyclization Method

An alternative route employs p-tolylthiourea derivatives treated with hydrobromic acid:

- Thiourea formation : p-Isopropyltolueneamine reacts with thiourea.

- Acid-mediated cyclization : Hydrobromic acid catalyzes ring closure at 80–100°C.

Advantages :

- Higher purity (98–99%) compared to Herz method.

- Milder conditions reduce energy consumption.

Table 2: Comparison of Herz and Thiourea Methods

| Metric | Herz Reaction | Thiourea Cyclization |

|---|---|---|

| Yield | 60–70% | 75–80% |

| Purity | 90–95% | 98–99% |

| Temperature | 180–200°C | 80–100°C |

| Scalability | Limited by H2S release | Suitable for pilot scale |

Post-Synthetic Functionalization Strategies

Friedel-Crafts Alkylation of Benzothiazole Core

For laboratories lacking specialized precursors, post-synthetic isopropylation offers an alternative:

- Electrophilic substitution : 2-methylbenzothiazole reacts with isopropyl chloride in the presence of AlCl3.

- Regioselectivity control : Directed ortho-metalation ensures isopropyl group incorporation at position 6.

Drawbacks :

- Lower regioselectivity (70–75% desired product).

- Requires purification via column chromatography, increasing costs.

Industrial-Scale Optimization and Environmental Considerations

Solvent Recycling and Waste Management

The acid-catalyzed cyclization method (Section 1) excels in sustainability:

Cost Analysis

Raw material costs dominate production expenses:

Table 3: Cost Breakdown for 1 kg this compound

| Component | Cost (USD) | Notes |

|---|---|---|

| 2-Amino-6-isopropylthiophenol | 420 | Custom synthesis required |

| Acetic anhydride | 85 | Bulk pricing applies |

| Solvent recovery | -50 | Credit for recycled acetic acid |

| Total | 455 |

常见问题

Q. How can researchers optimize the synthesis of 6-isopropyl-2-methylBenzothiazole to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions, such as catalysts (e.g., PdCl₂(PPh₃)₂ or CuI for cross-coupling reactions), solvent systems (e.g., DMF or toluene), and temperature control. For example, stepwise functionalization via alkylation or cyclization reactions can enhance regioselectivity . Monitoring reaction progress using TLC or HPLC and employing purification techniques like column chromatography or recrystallization improves purity. Data from comparative studies suggest yields >70% are achievable with optimized protocols .

Q. What advanced spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?

Q. How do researchers analyze structure-activity relationships (SAR) for this compound derivatives in biological studies?

Methodological Answer: SAR studies involve systematic substitution at reactive sites (e.g., C-2 or C-6) and evaluation of bioactivity. For instance:

- Electron-withdrawing groups at C-2 enhance antibacterial activity but reduce solubility.

- Bulkier substituents at C-6 improve binding affinity in enzyme inhibition assays. Computational tools like molecular docking (AutoDock Vina) validate interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Cross-validate using orthogonal techniques (e.g., MIC assays vs. time-kill curves for antimicrobial activity) .

Q. Which computational methods are effective for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

- QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability.

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular dynamics simulations evaluate stability in lipid bilayers for membrane permeability studies .

Methodological Challenges

Q. How can researchers design this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve aqueous solubility.

- Use prodrug strategies (e.g., esterification of carboxyl groups) to enhance oral absorption.

- Evaluate metabolic stability via microsomal assays (e.g., CYP450 inhibition profiles) .

Q. What experimental approaches validate the mechanism of action of this compound in pharmacological studies?

Methodological Answer:

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values.

- Gene knockout models (e.g., CRISPR/Cas9) confirm target specificity in cellular pathways.

- Isothermal titration calorimetry (ITC) measures binding thermodynamics with target proteins .

Q. How do synthetic routes for this compound compare in scalability and reproducibility?

Methodological Answer:

- Multi-step synthesis (e.g., cyclization followed by alkylation) offers high purity but lower scalability.

- One-pot reactions reduce intermediate isolation steps, improving reproducibility.

- Green chemistry metrics (e.g., E-factor) assess environmental impact, favoring solvent-free or aqueous conditions .

Data Contradiction Analysis

Example Table:

| Study | Observed Activity | Proposed Reason for Discrepancy | Resolution Strategy |

|---|---|---|---|

| A | IC₅₀ = 5 µM | DMSO solvent artifact | Re-test in PBS buffer |

| B | IC₅₀ = 20 µM | Impurity in compound batch | Repurify via HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。